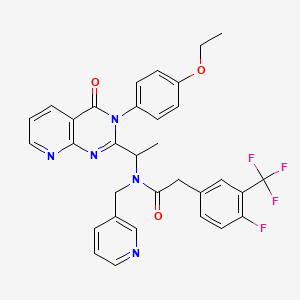
NBI-74330
Vue d'ensemble
Description
Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.
Applications De Recherche Scientifique
1. Modulation du récepteur 3 de la chimiokine CXC (CXCR3) NBI-74330 est connu pour moduler le CXCR3, un récepteur qui joue un rôle crucial dans les réponses immunitaires en favorisant la migration des leucocytes. Ce composé a été montré comme occupant des positions spécifiques sur le cycle benzénique, ce qui est essentiel à son action inhibitrice sur le CXCR3 .
Gestion de la douleur
La recherche indique que this compound peut diminuer les niveaux spinaux d'ARNm et de protéines IL-6, ce qui est cohérent avec une réduction de la douleur et de l'activité microgliale. Il améliore également les propriétés analgésiques de la morphine et réduit l'activation des cellules microgliales tout en augmentant l'activation des cellules astrogliales .
Inhibition de la chimiotaxie
this compound inhibe efficacement la chimiotaxie induite par CXCL11, ce qui est important pour contrôler le mouvement des cellules vers des stimuli chimiques. Cela a des implications pour les affections où la chimiotaxie joue un rôle, telles que l'inflammation et les maladies auto-immunes .
Traitement de l'athérosclérose
Le composé a été étudié pour son potentiel à réduire la formation de plaques athéroscléreuses en inhibant la migration des leucocytes induite par l'inflammation, qui est un facteur clé dans le développement de l'athérosclérose .
Effets anti-inflammatoires
Des études in vivo ont montré que this compound peut réduire la migration des lymphocytes péritonéaux dans des modèles murins de péritonite, suggérant son potentiel en tant qu'agent anti-inflammatoire .
Applications thérapeutiques potentielles
Compte tenu de sa capacité à bloquer la signalisation médiée par le CXCR3, this compound peut avoir des applications thérapeutiques dans les maladies où le CXCR3 est impliqué, telles que certains types de cancer et les affections inflammatoires chroniques .
Mécanisme D'action
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent antagonist for CXCR3 , a chemokine receptor . CXCR3 is expressed on different types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . Its expression is highly induced on CD4 T cell activation and is preferentially expressed on activated autoreactive T cells .
Mode of Action
This compound exhibits potent inhibition of 125 I-CXCL10 and 125 I-CXCL11 specific binding to CXCR3, with Ki values of 1.5 nM and 3.2 nM respectively . This suggests that this compound interacts with its target, CXCR3, by preventing the binding of CXCL10 and CXCL11 to CXCR3 .
Biochemical Pathways
The inhibition of CXCL10 and CXCL11 binding to CXCR3 by this compound affects the calcium mobilization in response to these chemokines . It also inhibits the chemotaxis induced by CXCL11 . This suggests that this compound affects the signaling pathways downstream of CXCR3 activation, which are involved in immune responses.
Pharmacokinetics
This compound has been studied in vivo, where it was found to form an N-oxide metabolite in mice, which is also an antagonist of CXCR3 . When administered at a dose of 100 mg/kg , it led to serum concentrations of approximately 1 μM , which is sufficient to completely block CXCR3 in vivo . This indicates that this compound has good bioavailability.
Result of Action
The blockade of CXCR3 by this compound results in attenuating atherosclerotic lesion formation by blocking direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque and by beneficially modulating the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion .
Action Environment
The action of this compound is influenced by the physiological environment . For instance, the formation of the N-oxide metabolite in mice suggests that the compound’s action can be affected by metabolic processes in the body . Furthermore, the compound’s efficacy in blocking CXCR3 is influenced by the concentration of the compound in the serum, which can be affected by factors such as the route of administration and the compound’s absorption, distribution, metabolism, and excretion .
Analyse Biochimique
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3, inhibiting the binding of CXCL10 and CXCL11 . This interaction is characterized by a high degree of specificity and potency, with K values of 1.5 and 3.2 nM for CXCL10 and CXCL11, respectively . The compound’s ability to inhibit these interactions suggests that it may play a role in modulating immune responses, as these chemokines are involved in the migration of leukocytes to sites of inflammation .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce CD4 T cell and macrophage migration to the peritoneal cavity . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the chemokine receptor CXCR3, thereby inhibiting the binding of CXCL10 and CXCL11 . This results in the modulation of downstream signaling pathways, potentially affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in a study on atherosclerosis, this compound treatment resulted in a significant reduction in atherosclerotic lesion formation
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on neuropathic pain, this compound was administered at a dose of 100 µg/5 µL, which resulted in significant analgesic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its molecular interactions with the chemokine receptor CXCR3, it is likely that it is transported to sites where this receptor is expressed .
Subcellular Localization
Given its interaction with the chemokine receptor CXCR3, which is a transmembrane receptor, it is likely that this compound localizes to the cell membrane where CXCR3 is expressed .
Propriétés
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NBI-74330 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective antagonist of the chemokine receptor CXCR3. [, ] It binds to CXCR3, blocking the binding and downstream signaling of its natural ligands, CXCL9, CXCL10, and CXCL11. [, ] This inhibition of CXCR3 signaling leads to reduced migration of CXCR3-expressing cells, primarily Th1 lymphocytes and macrophages, to sites of inflammation. [, , , , , ]
Q2: What is the role of CXCR3 in disease, and how does this compound's antagonism offer therapeutic potential?
A2: CXCR3 and its ligands are implicated in a variety of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and allograft rejection. [, ] By inhibiting CXCR3, this compound has demonstrated potential in preclinical models to reduce atherosclerotic plaque formation [, , , ], mitigate joint inflammation in a collagen-induced arthritis model [], and attenuate neuropathic pain. [, , ]
Q3: Does this compound demonstrate selectivity for CXCR3 over other chemokine receptors?
A3: Research indicates that this compound is highly selective for CXCR3. It does not significantly inhibit chemotactic responses to other chemokines or exhibit binding affinity for a panel of non-chemokine G protein-coupled receptors. []
Q4: What is known about the binding site of this compound on CXCR3?
A4: Studies employing site-directed mutagenesis and in silico homology modeling suggest that this compound binds to an allosteric site within the transmembrane minor pocket of CXCR3. This binding site is lined by specific helices and residues within the receptor. []
Q5: How does the structure of this compound relate to its activity as a CXCR3 antagonist?
A5: Structure-activity relationship (SAR) studies have highlighted key structural features of this compound that contribute to its CXCR3 affinity. The presence of specific substituents, such as the (4-fluoro-3-(trifluoromethyl)phenyl)acetyl and the 3-methylenepyridine groups, appears crucial for potent antagonism. []
Q6: What is the mechanism of action of this compound at the CXCR3 receptor?
A6: this compound has been characterized as a noncompetitive antagonist of CXCR3. [] Additionally, it exhibits inverse agonistic properties, meaning it can reduce basal signaling activity of the receptor, particularly in constitutively active CXCR3 mutants. []
Q7: Has this compound been investigated in animal models beyond rodents?
A7: Yes, in addition to rodent studies, this compound's activity has been characterized at rhesus macaque CXCR3. [] This highlights its potential for translational research in non-human primate models.
Q8: Are there differences in this compound's affinity for CXCR3 across species?
A8: While potent at human CXCR3, this compound generally exhibits slightly lower affinity for rodent CXCR3. [] This interspecies difference in potency underscores the importance of considering species-specific pharmacology in preclinical studies.
Q9: Has the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound been investigated?
A9: Yes, a murine CXCR3 internalization assay was employed to analyze the PK/PD relationship of this compound. [] This type of analysis helps to understand the relationship between drug exposure and its pharmacological effects.
Q10: What in vitro models have been used to study the effects of this compound?
A10: In vitro studies utilizing primary microglial and astroglial cell cultures have provided evidence that this compound can directly modulate the release of pro-inflammatory chemokines from these cells. [] This suggests a potential mechanism for its analgesic effects in neuropathic pain models.
Q11: Have any biomarkers been identified for predicting the efficacy of this compound?
A11: While specific biomarkers for this compound efficacy haven't been definitively established, research suggests that CXCR3 expression levels on immune cells or in tumor tissues could potentially serve as predictive biomarkers. [, ]
Q12: Is there evidence that this compound affects the tumor microenvironment?
A12: In a murine glioma model, this compound treatment was associated with prolonged survival and a reduction in tumor-infiltrating natural killer (NK) and natural killer T (NKT) cells. [] This suggests a potential role of this compound in modulating the immune landscape within the tumor microenvironment.
Q13: Does this compound impact glioma cell growth directly?
A13: Interestingly, this compound has shown direct anti-glioma effects in vitro. It inhibited the growth of glioma cells cultured as gliomaspheres, suggesting a potential therapeutic target beyond its immunomodulatory role. []
Q14: Has the impact of this compound on osteoclast activity been explored?
A14: Yes, using a medaka fish osteoporosis model, researchers found that this compound effectively reduced osteoclast recruitment and protected bone integrity. [] This highlights a novel potential application of this CXCR3 antagonist in bone-related diseases.
Q15: What is the significance of the medaka fish model in studying this compound?
A15: The medaka fish model offers a unique platform for visualizing and studying bone remodeling in vivo. [] This model allowed researchers to observe the impact of this compound on osteoclast progenitor recruitment and differentiation in real-time, providing valuable insights into its mechanism of action in an osteoporosis context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


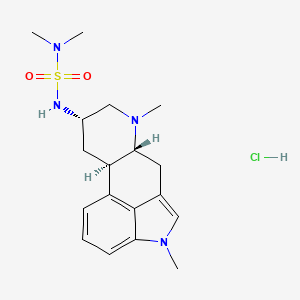
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
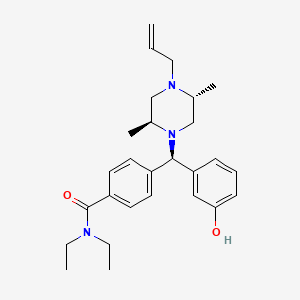
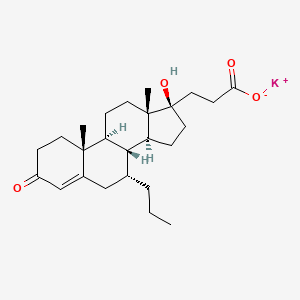
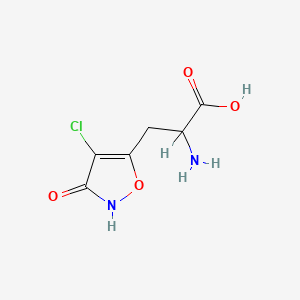
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
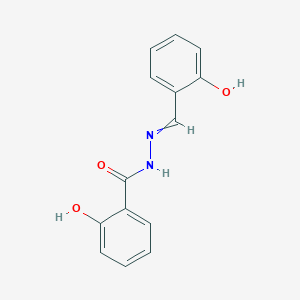
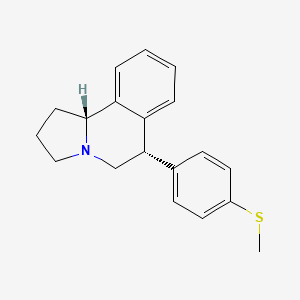
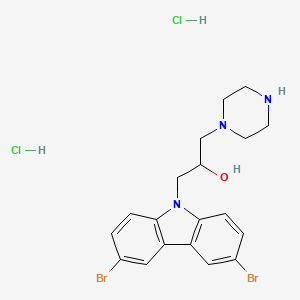
![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)
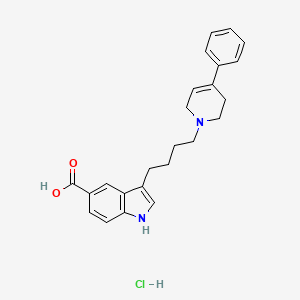
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)

